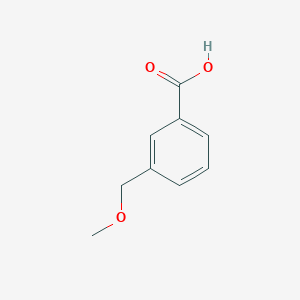

3-(methoxymethyl)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBMOTGPFVLBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407071 | |

| Record name | 3-(methoxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32194-76-6 | |

| Record name | 3-(methoxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Optimization

Established Synthetic Routes to 3-(methoxymethyl)benzoic Acid

Traditional synthetic approaches to this compound rely on fundamental organic transformations. These methods, while generally effective, often involve multiple steps and require careful optimization of reaction conditions to achieve high yields and purity.

Nucleophilic Substitution Approaches

Nucleophilic substitution, particularly the Williamson ether synthesis, represents a direct and widely employed method for the formation of the methoxymethyl ether linkage. masterorganicchemistry.comfrancis-press.com This approach typically involves the reaction of a 3-(halomethyl)benzoic acid derivative with a methoxide (B1231860) source.

The reaction proceeds via an SN2 mechanism, where the methoxide ion acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group. masterorganicchemistry.com For optimal results, primary benzylic halides are preferred to minimize the competing E2 elimination reaction. masterorganicchemistry.com The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being favored to enhance the rate of the SN2 reaction. libretexts.org

A typical synthetic sequence would first involve the preparation of a 3-(halomethyl)benzoic acid, often 3-(chloromethyl)benzoic acid or 3-(bromomethyl)benzoic acid, from 3-methylbenzoic acid. This intermediate is then treated with a methoxide source, such as sodium methoxide in methanol, to yield the final product. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3-(chloromethyl)benzoic acid | Sodium methoxide | Methanol | 65 | 4-6 | 85-95 |

| 3-(bromomethyl)benzoic acid | Sodium methoxide | Methanol | 65 | 2-4 | 90-98 |

Radical Halogenation Strategies

An alternative and common route commences with the radical halogenation of 3-methylbenzoic acid (m-toluic acid) at the benzylic position. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. libretexts.orgorganic-chemistry.orgmychemblog.com This reaction, known as the Wohl-Ziegler bromination, selectively introduces a bromine atom onto the methyl group. mychemblog.com

The mechanism involves the homolytic cleavage of the initiator to generate radicals, which then abstract a hydrogen atom from the methyl group of 3-methylbenzoic acid to form a resonance-stabilized benzylic radical. chemistrysteps.com This radical then reacts with NBS to form the 3-(bromomethyl)benzoic acid and a succinimidyl radical, which continues the chain reaction. The low concentration of bromine generated in situ from the reaction of HBr with NBS is key to the selectivity of this reaction, minimizing addition to the aromatic ring. libretexts.org

Following the successful bromination, the resulting 3-(bromomethyl)benzoic acid is then subjected to nucleophilic substitution with a methoxide source, as described in the previous section, to afford this compound.

| Starting Material | Reagents | Initiator | Solvent | Temperature (°C) | Yield of Halogenated Intermediate (%) |

|---|---|---|---|---|---|

| 3-methylbenzoic acid | N-Bromosuccinimide (NBS) | AIBN | Carbon tetrachloride | 77 (Reflux) | 80-90 |

| 3-methylbenzoic acid | N-Bromosuccinimide (NBS) | Benzoyl peroxide | Chlorobenzene | 132 (Reflux) | 85-95 |

Alkylation of Benzoic Acid Precursors

A third established route involves the O-alkylation of a 3-hydroxybenzoic acid derivative. In this approach, the phenolic hydroxyl group is converted to a methoxy (B1213986) group. To achieve the desired this compound, a multi-step process is generally required.

First, the carboxylic acid group of 3-hydroxybenzoic acid is typically protected as an ester, for example, a methyl ester, to prevent its reaction with the alkylating agent. nih.govsigmaaldrich.com The resulting methyl 3-hydroxybenzoate can then be O-methylated using a suitable methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base like potassium carbonate. chegg.com Finally, the ester group is hydrolyzed under basic or acidic conditions to yield the target this compound.

| Step | Starting Material | Reagents | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1. Esterification | 3-hydroxybenzoic acid | Methanol, H₂SO₄ (cat.) | - | Methanol | 90-98 |

| 2. O-Methylation | Methyl 3-hydroxybenzoate | Dimethyl sulfate | K₂CO₃ | Acetone | 85-95 |

| 3. Hydrolysis | Methyl 3-methoxybenzoate | NaOH, H₂O | - | Methanol/Water | 90-98 |

Modern Approaches in Synthesis of this compound and its Analogs

In recent years, modern synthetic methodologies have been developed to address some of the limitations of traditional batch processing, such as long reaction times, safety concerns, and scalability issues. Continuous flow chemistry and microwave-assisted synthesis have emerged as powerful tools for the efficient and controlled production of fine chemicals.

Continuous Flow Reactor Applications in Production

Continuous flow chemistry offers several advantages over batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and intermediates, and the potential for straightforward scalability. soton.ac.uk The synthesis of benzoic acid derivatives has been successfully adapted to flow reactor systems.

For the synthesis of this compound, a continuous flow setup could be envisioned for the nucleophilic substitution step. A solution of 3-(chloromethyl)benzoic acid and a solution of sodium methoxide could be continuously pumped and mixed in a heated microreactor or a packed-bed reactor. The short residence time in the heated zone allows for rapid reaction, and the product stream can be collected continuously. This approach can significantly reduce reaction times and improve process control and safety.

| Reaction Type | Reactor Type | Typical Residence Time | Temperature (°C) | Pressure (bar) | Potential Advantages |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Heated Microreactor | 1-10 min | 80-120 | 5-15 | Rapid reaction, improved safety |

| Radical Halogenation | Photochemical Flow Reactor | <1 min | 20-50 | 1-5 | Precise control of irradiation, enhanced safety |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures. rasayanjournal.co.inijprdjournal.com This technique can dramatically reduce reaction times, often from hours to minutes, and can also lead to increased product yields and purities. nih.gov

The Williamson ether synthesis is particularly well-suited for microwave acceleration. The reaction of 3-(halomethyl)benzoic acid with sodium methoxide in a suitable solvent can be carried out in a dedicated microwave reactor. The direct coupling of microwave energy with the polar solvent and reactants leads to rapid and uniform heating, significantly accelerating the rate of substitution.

| Reaction Step | Conventional Time | Microwave Time | Typical Power (W) | Yield Improvement |

|---|---|---|---|---|

| Williamson Ether Synthesis | 2-6 h | 5-15 min | 100-300 | Often higher yields and fewer byproducts |

| Esterification | 4-12 h | 10-30 min | 100-250 | Significant time reduction |

| Ester Hydrolysis | 2-8 h | 5-20 min | 150-400 | Rapid and complete conversion |

Ultrasound-Assisted Synthesis for Reaction Enhancement

Ultrasound-assisted organic synthesis (UAOS) has emerged as a significant green chemistry tool, offering enhanced reaction rates, improved yields, and milder reaction conditions compared to conventional methods. The underlying principle of this technique, known as sonochemistry, is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium irradiated with ultrasound (typically 20-100 kHz). This collapse generates localized hot spots with transient temperatures of approximately 5,000 K and pressures around 1,000 atm, creating immense heating and cooling rates that accelerate chemical reactions.

In the context of producing this compound, an illustrative method involves the ultrasound-assisted oxidation of the corresponding benzyl (B1604629) alcohol derivative. A patented process for synthesizing benzoic acid compounds highlights the efficacy of this approach. epa.gov While not specific to the 3-(methoxymethyl) derivative, the principles are directly applicable. In a typical setup, the precursor, 3-(methoxymethyl)benzyl alcohol, would be subjected to ultrasonic irradiation in the presence of a reaction promoter and an oxygen-containing atmosphere.

The application of ultrasound enhances the reaction in several ways:

Increased Mass Transfer: The turbulent flow and shockwaves generated by cavitation improve the transport of reactants to the catalyst surface.

Radical Formation: Sonolysis of the solvent can generate reactive radical species that initiate or propagate the oxidation chain reaction.

Surface Cleaning: In heterogeneous reactions, ultrasound can clean the surface of solid catalysts, maintaining their activity.

A potential laboratory-scale synthesis could involve the parameters outlined for general benzoic acid synthesis, as detailed in the following table.

| Parameter | Value/Condition | Purpose |

| Reactant | 3-(methoxymethyl)benzyl alcohol | Precursor to be oxidized |

| Promoter | Diethylene glycol dimethyl ether | Facilitates the air oxidation |

| Atmosphere | Air / Oxygen | Oxidizing agent |

| Ultrasound Frequency | 40 kHz | To induce acoustic cavitation |

| Ultrasound Power | 30 W | Energy input for the reaction |

| Temperature | 50-60 °C | Milder condition than conventional heating |

| Reaction Time | ~30 minutes | Significantly shorter than traditional methods |

This interactive table summarizes potential parameters for the ultrasound-assisted synthesis of this compound, extrapolated from general methods for benzoic acid derivatives. epa.gov

This sonochemical method presents advantages such as high selectivity, near-quantitative yields (often reported as high as 99% for similar compounds), and energy efficiency, making it a compelling alternative to traditional oxidative processes. epa.gov

Green Chemistry Principles and Sustainable Manufacturing Routes

The synthesis of this compound can be approached through various lenses of green chemistry, aiming to reduce environmental impact and improve sustainability. Key principles include the use of renewable feedstocks, atom economy, and the reduction of hazardous waste.

A promising sustainable route for producing benzoic acid derivatives involves the valorization of lignin (B12514952), a complex polymer that constitutes a major component of biomass. rsc.orgrsc.org Lignin is an abundant, renewable resource, and its oxidative depolymerization can yield a variety of aromatic platform chemicals, including benzoic acid and its derivatives. rsc.org This bio-based approach offers a greener alternative to traditional syntheses that rely on petroleum-derived precursors like toluene (B28343). rsc.orgrsc.org The conversion of lignin to benzoic acid derivatives typically involves the selective oxidation of the side chains in the lignin structure. rsc.org

Another key aspect of green manufacturing is the use of environmentally benign solvents and catalysts. Traditional methods for benzoic acid production often involve heavy metal catalysts like cobalt or manganese salts and volatile organic solvents. nih.gov Green chemistry seeks to replace these with less toxic and more recyclable alternatives. For instance, heterogeneous catalysts are being explored that can be easily separated from the reaction mixture and reused. rsc.org

The principles of green chemistry applicable to the synthesis of this compound are summarized below:

| Green Chemistry Principle | Application in this compound Synthesis |

| Renewable Feedstocks | Utilizing lignin-derived platform chemicals as starting materials instead of petroleum-based toluene. rsc.orgrsc.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Avoiding toxic catalysts like cobalt and manganese salts in favor of greener alternatives. nih.govrsc.org |

| Safer Solvents and Auxiliaries | Replacing volatile organic compounds with water or other non-toxic, bio-based solvents. rsc.org |

| Energy Efficiency | Employing methods like ultrasound-assisted synthesis that can be performed at lower temperatures and for shorter durations. |

| Catalysis | Using highly selective and recyclable catalysts to minimize waste and improve efficiency. rsc.org |

This interactive table outlines the application of key green chemistry principles to the sustainable manufacturing of this compound.

By integrating these principles, the manufacturing process for this compound can be made more sustainable, reducing its environmental footprint and aligning with modern standards of eco-friendly chemical production.

Biocatalytic Transformations for Derivatization

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a powerful and green approach for the synthesis and derivatization of complex organic molecules. These methods are prized for their high selectivity (chemo-, regio-, and stereoselectivity) and ability to operate under mild, aqueous conditions, which reduces energy consumption and the generation of hazardous waste.

While specific research on the biocatalytic derivatization of this compound is not widely documented, the principles can be inferred from studies on related benzoic acid derivatives. For example, enzymes like nitrilases have been successfully used to hydrolyze benzonitrile (B105546) derivatives to their corresponding benzoic acids under mild, environmentally friendly conditions. This approach has been explored for the production of aminobenzoic acids, demonstrating the potential of biocatalysis in this chemical class.

Enzymes could be employed for various transformations on the this compound scaffold to create novel derivatives. Potential biocatalytic reactions include:

Hydroxylation: Cytochrome P450 monooxygenases could introduce hydroxyl groups onto the aromatic ring, leading to phenol (B47542) derivatives.

Esterification/Amidation: Lipases are commonly used for the synthesis of esters and amides under mild conditions, which could be used to modify the carboxylic acid group of the target molecule.

Demethylation: Etherases could potentially cleave the methoxymethyl group to yield 3-(hydroxymethyl)benzoic acid.

The development of a biocatalytic process would involve screening for suitable enzymes from natural sources or creating them through protein engineering. The chosen enzyme would then be optimized for activity and stability under process conditions. This approach aligns well with green chemistry principles by offering a highly selective and sustainable route to new derivatives of this compound.

Process Development and Scale-Up Investigations

Optimization of Reaction Parameters for Yield and Selectivity

The transition from a laboratory-scale synthesis to an industrial production process for this compound necessitates a thorough optimization of reaction parameters to maximize yield and selectivity while ensuring economic viability and safety. The oxidation of the corresponding toluene derivative is a common route for benzoic acid production, and its optimization provides a relevant model. justlonghealth.com

Key parameters that require careful control and optimization include:

Temperature and Pressure: In the air-liquid phase oxidation of toluene derivatives, temperature and pressure are critical. For instance, industrial processes for benzoic acid often operate at around 165°C and 0.6-0.8 MPa. justlonghealth.com For a substituted toluene like 1-methoxy-3-methylbenzene, these conditions would need to be fine-tuned. A study on a vanadium-based catalyst for benzyl alcohol oxidation showed that temperature could be used to switch selectivity: 80°C favored benzaldehyde (B42025) formation (98.1% yield), while 100°C resulted in a 100% yield of benzoic acid. rsc.org This demonstrates the profound impact of temperature on product distribution.

Catalyst Concentration: The type and concentration of the catalyst (e.g., cobalt or manganese salts) directly influence the reaction rate and can affect the formation of byproducts. justlonghealth.com

Reactant and Oxidant Flow Rates: In a continuous process, the feed rates of the organic substrate and the oxidizing agent (air or oxygen) must be carefully balanced to achieve optimal conversion and prevent hazardous conditions.

Solvent: The choice of solvent can impact reaction rates and selectivity. Acetic acid is a common solvent in toluene oxidation processes. justlonghealth.com

A hypothetical optimization study for the synthesis of this compound from 1-methoxy-3-methylbenzene might explore the following ranges:

| Parameter | Range for Optimization | Expected Impact on Yield and Selectivity |

| Temperature | 140 - 180 °C | Higher temperatures generally increase reaction rate but may decrease selectivity by promoting side reactions. |

| Pressure | 0.5 - 1.5 MPa | Higher pressure increases the concentration of dissolved oxygen, potentially increasing the reaction rate. |

| Catalyst Loading | 0.05 - 0.5 mol% | Increasing catalyst concentration can improve conversion but may also lead to more byproducts if not optimized. |

| Air Flow Rate | 1 - 5 L/min | Must be sufficient to provide enough oxygen for the reaction without creating an explosive mixture. |

This interactive table presents a potential design of experiments for optimizing the synthesis of this compound.

By systematically varying these parameters, a response surface methodology can be employed to identify the optimal conditions that provide the highest yield of this compound with the desired purity.

Impurity Profiling and Remediation Strategies

During the synthesis and scale-up of this compound, the formation of impurities is inevitable. A comprehensive impurity profile is essential for ensuring the quality and safety of the final product, particularly if it is intended for pharmaceutical or other high-purity applications. The main industrial method for producing benzoic acid, the liquid-phase oxidation of toluene, can generate several byproducts. justlonghealth.com

Common impurities in the synthesis of benzoic acid derivatives via toluene oxidation can include:

Unreacted Starting Material: Residual 1-methoxy-3-methylbenzene.

Intermediate Products: Such as 3-(methoxymethyl)benzaldehyde (B3015796) and 3-(methoxymethyl)benzyl alcohol.

Over-oxidation Products: Compounds formed by further reaction of the desired product.

Side-chain Reaction Byproducts: Impurities arising from reactions at other positions on the molecule.

Coupling Products: Biphenyl derivatives formed from the coupling of radical intermediates. justlonghealth.com

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for the identification and quantification of these impurities. ekb.egnih.gov

Once the impurity profile is established, remediation strategies can be developed. These typically involve purification steps such as:

Recrystallization: A common and effective method for purifying solid organic compounds. The choice of solvent is critical for achieving good separation.

Distillation: For liquid impurities or if the product itself is distilled. Fractional distillation under vacuum can be used to separate compounds with close boiling points.

Chromatography: While often used on a smaller scale, preparative chromatography can be employed for high-value products to remove persistent impurities.

Washes: Aqueous washes with a base (e.g., sodium bicarbonate) can be used to remove acidic impurities, or vice versa.

For example, removing residual benzoic acid from reaction mixtures can be challenging, but washes with sodium bicarbonate solution are a common strategy. reddit.com The effectiveness of each remediation step must be validated to ensure the final product meets the required purity specifications.

Waste Minimization and Catalyst Recycling in Production

In large-scale industrial production of this compound, waste minimization and catalyst recycling are critical for both environmental sustainability and economic efficiency. The traditional process for benzoic acid production generates industrial residues that contain the catalyst and various organic byproducts. epa.govfigshare.com

Strategies for waste minimization include:

Process Optimization: As discussed in section 2.3.1, optimizing reaction conditions to maximize selectivity directly reduces the formation of unwanted byproducts, which constitute a significant portion of the waste stream. rsc.org

Solvent Recycling: Where possible, solvents used in the reaction or purification steps should be recovered and reused.

Byproduct Valorization: Instead of treating byproducts as waste, opportunities for their conversion into valuable chemicals should be explored. For example, benzaldehyde, a common byproduct in benzoic acid synthesis, has a higher market value than benzoic acid itself and can be recovered. justlonghealth.com

Catalyst recycling is a key focus area. In the toluene oxidation process, catalysts like cobalt salts are often used. justlonghealth.com These heavy metals are toxic and must be removed from wastewater. Methods for catalyst recovery include:

Precipitation and Filtration: The catalyst can be precipitated from the reaction mixture and recovered by filtration.

Extraction: Liquid-liquid extraction can be used to separate the catalyst into a phase from which it can be more easily recovered.

Use of Heterogeneous Catalysts: Designing the process around a solid, heterogeneous catalyst simplifies separation and recycling, as the catalyst can be filtered off and reused directly.

A patent describes a method for isolating benzoic acid from industrial waste by boiling the waste with water or a water/n-propyl alcohol mixture, cooling to separate resins, and then crystallizing the benzoic acid, allowing for multiple recycling stages to achieve complete extraction. google.com Furthermore, research has shown that valuable aromatic compounds can be recovered from the industrial residues of benzoic acid production using simple techniques with inexpensive acids and bases. epa.govfigshare.com Adopting such circular economy principles is essential for the sustainable manufacturing of this compound.

Chemical Reactivity, Derivatization, and Mechanistic Elucidation

Fundamental Chemical Reactions of 3-(methoxymethyl)benzoic Acid

The reactivity of this compound can be systematically explored through oxidative and reductive transformations, as well as substitution reactions on the aromatic core. Furthermore, strategic functionalization can be achieved with high selectivity.

The methoxymethyl group of this compound is susceptible to oxidation. Treatment of alkylbenzenes with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) typically results in the oxidation of the alkyl side chain to a carboxylic acid, provided there is at least one benzylic hydrogen. masterorganicchemistry.comlibretexts.orglibretexts.org In the case of this compound, the benzylic hydrogens on the carbon adjacent to the aromatic ring make it a target for such oxidation.

Under vigorous oxidation conditions with potassium permanganate, the methoxymethyl group would be cleaved and oxidized to a carboxylic acid. masterorganicchemistry.com This transformation would yield benzene-1,3-dicarboxylic acid, also known as isophthalic acid.

Table 1: Predicted Outcome of Oxidative Transformation

| Starting Material | Oxidizing Agent | Predicted Product |

|---|

It is important to note that the benzene (B151609) ring itself is generally resistant to oxidation by KMnO4 under conditions that oxidize the alkyl side chain. libretexts.org

The carboxylic acid functionality of this compound is the primary site for reductive modifications. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing carboxylic acids to primary alcohols. chemistrysteps.commasterorganicchemistry.comreddit.com Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce carboxylic acids but can reduce esters. mdma.chpharmaguideline.com

Therefore, treatment of this compound with an excess of LiAlH4 would lead to the reduction of the carboxylic acid group to a hydroxymethyl group, yielding (3-(methoxymethyl)phenyl)methanol.

Table 2: Predicted Outcome of Reductive Modification

| Starting Material | Reducing Agent | Predicted Product |

|---|

Electrophilic Aromatic Substitution:

The regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound is governed by the directing effects of the two existing substituents: the carboxylic acid group (-COOH) and the methoxymethyl group (-CH2OCH3).

The carboxylic acid group is an electron-withdrawing group and acts as a meta-director and a deactivator of the aromatic ring. quora.com

The methoxymethyl group , due to the oxygen's lone pairs, is an ortho, para-director and an activator of the aromatic ring. organicchemistrytutor.com

When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect generally dominates. In this compound, the positions ortho and para to the methoxymethyl group are positions 2, 4, and 6. The position meta to the carboxylic acid group is position 5. The directing effects are summarized below:

-CH2OCH3 group directs to: positions 2, 4, and 6.

-COOH group directs to: position 5.

The activating methoxymethyl group will primarily direct incoming electrophiles to the positions ortho and para to it. Therefore, electrophilic substitution is most likely to occur at the 2, 4, and 6 positions. Steric hindrance from the adjacent methoxymethyl group might slightly disfavor substitution at position 2 compared to positions 4 and 6.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO2+ | 2-Nitro-3-(methoxymethyl)benzoic acid, 4-Nitro-3-(methoxymethyl)benzoic acid, and 6-Nitro-3-(methoxymethyl)benzoic acid |

| Halogenation | Br+ or Cl+ | 2-Bromo/Chloro-3-(methoxymethyl)benzoic acid, 4-Bromo/Chloro-3-(methoxymethyl)benzoic acid, and 6-Bromo/Chloro-3-(methoxymethyl)benzoic acid |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. The carboxylic acid group is deactivating, but not as strongly as a nitro group, for instance. Therefore, this compound is not highly susceptible to SNAr reactions under standard conditions. For such a reaction to occur, a good leaving group (like a halide) would need to be present on the ring, and the reaction would be facilitated by the presence of additional, more potent electron-withdrawing groups.

The carboxylic acid group can be utilized as a directing group to achieve selective functionalization at the ortho positions (positions 2 and 6). Iridium-catalyzed C-H methylation is a powerful technique for the late-stage functionalization of benzoic acids. researchgate.netresearcher.lifenih.gov This method allows for the direct methylation of the C-H bonds ortho to the carboxylic acid moiety. researchgate.netresearcher.lifenih.gov

This strategy offers high regioselectivity, and the reaction can be performed using commercially available reagents and precatalysts, often without the need for an inert atmosphere. researchgate.netresearcher.lifenih.gov Applying this methodology to this compound would be expected to yield a mixture of 2-methyl-3-(methoxymethyl)benzoic acid and 6-methyl-3-(methoxymethyl)benzoic acid.

Table 4: Predicted Outcome of Iridium-Catalyzed Ortho-Methylation

| Starting Material | Reaction Conditions | Predicted Product(s) |

|---|

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for optimizing reaction conditions and predicting outcomes. Advanced spectroscopic methods play a key role in these investigations.

The progress of chemical transformations involving this compound can be monitored in real-time using techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These methods provide valuable insights into the reaction kinetics and the formation of intermediates, thereby helping to elucidate the reaction pathway.

FTIR Spectroscopy:

FTIR spectroscopy is particularly useful for tracking changes in functional groups. For instance, in the oxidation of the methoxymethyl group, the disappearance of the C-O-C stretching vibrations of the ether and the appearance of a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid could be monitored. researchgate.netdocbrown.inforesearchgate.net Similarly, during the reduction of the carboxylic acid, the disappearance of the broad O-H and C=O bands of the acid and the appearance of a broad O-H band for the resulting primary alcohol would be indicative of the reaction's progress. researchgate.netdocbrown.info

NMR Spectroscopy:

NMR spectroscopy provides detailed structural information about the molecules in a reaction mixture. Both ¹H and ¹³C NMR can be used to follow the conversion of this compound to its products. For example, in an ortho-methylation reaction, the appearance of a new methyl signal in the ¹H NMR spectrum and corresponding changes in the aromatic region would confirm the formation of the methylated product. The integration of the signals can be used to determine the relative concentrations of reactants, intermediates, and products over time, allowing for kinetic analysis. In-operando flow NMR and FTIR can be coupled for a comprehensive understanding of reaction mechanisms. nih.govscilit.com

By analyzing the spectroscopic data collected throughout a reaction, a detailed picture of the reaction pathway can be constructed, including the identification of transient intermediates and the determination of rate-limiting steps.

Kinetic Studies of Reaction Mechanisms

Detailed kinetic studies specifically focused on this compound are not extensively available in the surveyed literature. However, the reactivity of this compound can be inferred from kinetic research on benzoic acid and its other substituted derivatives. The esterification of carboxylic acids is a widely studied reaction, providing a basis for understanding the mechanistic kinetics of this compound.

Kinetic studies on the esterification of benzoic acid with various alcohols under acid catalysis show the reaction typically follows first-order kinetics with respect to the benzoic acid. dnu.dp.uaresearchgate.net For instance, in the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid, the activation energies for the forward and reverse reactions were determined to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. dnu.dp.uaresearchgate.net Another study involving isoamyl alcohol found a similar activation energy of 50.45 kJ/mol. semanticscholar.org

The presence of the 3-(methoxymethyl) group on the benzene ring is expected to influence these kinetic parameters. Substituents on the aromatic ring can alter the electronic environment of the carboxylic acid group through inductive and resonance effects, thereby affecting the reaction rates. ucsb.edu The methoxymethyl group at the meta position is generally considered to have a weak electron-withdrawing inductive effect due to the oxygen atom, which could slightly increase the acidity of the carboxylic acid and influence the rate of acid-catalyzed reactions. Kinetic analysis of various benzoic acid derivatives has shown that both electron-withdrawing and electron-donating groups can result in good to moderate yields in esterification reactions, indicating a complex interplay of electronic and steric factors. acs.org

Table 1: Kinetic Parameters for the Esterification of Benzoic Acid Data derived from studies on unsubstituted benzoic acid to provide a baseline for comparison.

| Reactants | Catalyst | Temperature (K) | Activation Energy (Ea) (kJ·mol⁻¹) | Reaction Order (w.r.t. Acid) | Reference |

| Benzoic Acid + 1-Butyl Alcohol | p-toluenesulfonic acid | 365.2–389.4 | 58.40 (forward) | 1st | dnu.dp.uaresearchgate.net |

| Benzoic Acid + Isoamyl Alcohol | p-toluenesulfonic acid | 353.15–383.15 | 50.45 | - | semanticscholar.org |

| Benzoic Acid + Methanol | Functionalized Silica (B1680970) Gel | 328–337.5 | 44.9–65.9 | 1st | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Furthermore, studies on the reaction of benzoic acid with atmospheric radicals like OH, NO₃, and SO₄⁻ have been conducted, revealing that the potential barriers for addition reactions are lower than for abstraction reactions. rsc.orgresearchgate.net The total reaction rate constant for OH radicals with benzoic acid in atmospheric water droplets at 298.15 K is 2.35 × 10⁻¹¹ cm³ per molecule per s. rsc.orgresearchgate.net The electronic influence of the methoxymethyl group would similarly be expected to modify the reaction pathways and rates with such radical species.

Influence of Solvent Effects on Reaction Rates and Selectivity

The choice of solvent can profoundly impact chemical reactivity by influencing solubility, stability, and reaction rates, allowing for kinetic and thermodynamic control over a reaction. wikipedia.org For reactions involving this compound, the solvent's properties—such as polarity, proticity, and dielectric constant—are critical in determining the rate and outcome of chemical transformations.

Benzoic acid itself is a polar molecule, owing to its polar carboxyl group, though the nonpolar benzene ring makes it only sparingly soluble in cold water. topblogtenz.comchemicalbook.com The principles of solvent effects can be explained by the transition state theory, where reaction rates are influenced by the differential solvation of the starting materials versus the transition state. wikipedia.org

General rules for solvent effects include:

An increase in solvent polarity often accelerates reactions where a charge is developed or separated in the activated complex. wikipedia.org

Conversely, an increase in solvent polarity can decrease the rates of reactions where charge is diminished or dispersed in the transition state. wikipedia.org

Changes in solvent polarity have minimal effect when there is little difference in charge between the reactants and the activated complex. wikipedia.org

In the context of reactions involving this compound, such as esterification, the solvent's role is multifaceted. Studies on the reaction of substituted carboxylic acids with diazodiphenylmethane (B31153) showed that the reaction is slower in aprotic solvents compared to protic ones. bg.ac.rs This is because the rate-determining step, a proton transfer from the acid, is facilitated by protic solvents that can stabilize the resulting ions through hydrogen bonding.

For electrophilic aromatic substitution reactions on the benzene ring of this compound, polar solvents can play a crucial role in stabilizing the charged carbocation intermediate (the arenium ion), potentially increasing the reaction rate. quora.com However, the specific interactions between the solvent and the substituents (both the methoxymethyl and carboxylic acid groups) can also affect selectivity, influencing the ratio of ortho, meta, and para products. The ability of a solvent to act as a hydrogen-bond acceptor or donor is also a key factor. bg.ac.rs Therefore, selecting the appropriate solvent is a critical step in optimizing the yield and selectivity of any reaction involving this compound.

Strategic Derivatization of this compound

Modifications of the Methoxymethyl Moiety

The methoxymethyl group (–CH₂OCH₃) offers a site for chemical modification distinct from the carboxylic acid and the aromatic ring. This moiety is an aromatic methoxymethyl (MOM) ether, which can undergo specific transformations.

One potential modification is the cleavage of the ether bond. Aromatic MOM ethers can be deprotected under mild, nonacidic conditions to yield the corresponding alcohol (in this case, 3-(hydroxymethyl)benzoic acid). For example, treatment with a trialkylsilyl triflate, such as trimethylsilyl (B98337) triflate (TMSOTf), in the presence of 2,2′-bipyridyl can effectively cleave the ether. acs.org This method is notable for its chemoselectivity, as it can be performed in the presence of other acid-labile groups. acs.org

Furthermore, the methoxymethyl group can be directly converted into other ether functionalities. Research has shown that treatment with triethylsilyl triflate (TESOTf) can transform an aromatic MOM ether directly into a triethylsilyl (TES) ether. acs.org This provides a pathway to introduce different protecting groups or functional handles without isolating the intermediate alcohol.

Oxidative modifications are also possible. The benzylic carbon in the methoxymethyl group is susceptible to oxidation. Depending on the reaction conditions, benzyl (B1604629) methyl ethers can be selectively oxidized to either aromatic aldehydes or aromatic methyl esters using N-bromosuccinimide (NBS). nih.gov Applying this methodology to this compound could potentially yield 3-formylbenzoic acid or methyl 3-carboxybenzoate, respectively, providing valuable synthetic intermediates.

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid group is the most prominent functional group in this compound for derivatization, readily undergoing esterification and amidation. These reactions are fundamental in organic synthesis for creating a wide range of functional derivatives.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. researchgate.net Various catalysts can be employed, including mineral acids (H₂SO₄), organic acids (p-toluenesulfonic acid), and solid acid catalysts like functionalized silica gels or zirconium/titanium-based catalysts. dnu.dp.uaresearchgate.netmdpi.com The use of solid acids is advantageous as they are recoverable and can be used multiple times, reducing waste. mdpi.com Microwave-assisted organic synthesis (MAOS) has also been shown to accelerate esterification reactions, significantly reducing reaction times. researchgate.net

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common methods involve converting the carboxylic acid to a more reactive species like an acyl chloride or using coupling agents such as carbodiimides (e.g., DCC, EDC). These methods facilitate the formation of amides under mild conditions with high yields. nih.gov

Table 2: Representative Derivatization Reactions of the Carboxylic Acid Group

| Reaction Type | Reagent(s) | Catalyst / Conditions | Product Structure | Typical Yield | Reference(s) |

| Esterification | Methanol (CH₃OH) | H₂SO₄ (catalytic), Reflux | 3-(methoxymethyl)phenyl methyl ester | Good to High | researchgate.net |

| Esterification | Ethanol (CH₃CH₂OH) | Zr/Ti Solid Acid Catalyst, Heat | 3-(methoxymethyl)phenyl ethyl ester | Good to High | mdpi.com |

| Esterification | 2-Phenylethanol | Zirconium Complex, Toluene (B28343), 110 °C | 2-phenylethyl 3-(methoxymethyl)benzoate | Good | acs.org |

| Amidation | Benzylamine (BnNH₂) | Coupling Agent (e.g., EDC), DMF, Room Temp. | N-benzyl-3-(methoxymethyl)benzamide | High | nih.gov |

| Amidation | Morpholine | Acyl Chloride intermediate (SOCl₂), then amine | (3-(methoxymethyl)phenyl)(morpholino)methanone | High | rsc.org |

This table is interactive and provides examples of common derivatization reactions.

Aromatic Ring Functionalization for Enhanced Properties

The benzene ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can modulate the molecule's properties. The regioselectivity of these substitutions is dictated by the directing effects of the two existing substituents: the carboxylic acid group (–COOH) and the methoxymethyl group (–CH₂OCH₃). wikipedia.orgmsu.edu

Directing Effects of Substituents:

Carboxylic Acid Group (–COOH): This group is strongly electron-withdrawing and acts as a deactivating, meta-directing group. quora.comaskfilo.comquora.com It withdraws electron density from the ring, making it less reactive than benzene, and directs incoming electrophiles to the positions meta to itself (C5). askfilo.comstudy.com

Methoxymethyl Group (–CH₂OCH₃): This group is classified as a weakly activating, ortho, para-directing group. The alkyl portion donates electron density through an inductive effect, while the ether oxygen can donate electron density through resonance. It directs incoming electrophiles to the positions ortho (C2, C4) and para (C6) to itself. savemyexams.comunizin.org

Regiochemical Outcome: When both an activating and a deactivating group are present, the activating group generally controls the position of substitution. libretexts.org In this compound, the methoxymethyl group at C3 will direct incoming electrophiles to the C2, C4, and C6 positions. The carboxylic acid at C1 directs to the C5 position. The activating effect of the methoxymethyl group is expected to be dominant.

Position 4 and 6: These positions are activated (ortho and para to the –CH₂OCH₃ group).

Position 2: This position is also activated (ortho to the –CH₂OCH₃ group) but is sterically hindered by the adjacent carboxylic acid group.

Position 5: This position is meta to the deactivating –COOH group but is not significantly activated by the –CH₂OCH₃ group.

Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions.

Examples of Aromatic Ring Functionalization:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 4-nitro-3-(methoxymethyl)benzoic acid and 6-nitro-3-(methoxymethyl)benzoic acid.

Halogenation: Bromination in the presence of a Lewis acid like FeBr₃ would yield primarily 4-bromo-3-(methoxymethyl)benzoic acid and 6-bromo-3-(methoxymethyl)benzoic acid. youtube.com

Friedel-Crafts Reactions: Due to the presence of the strongly deactivating –COOH group, Friedel-Crafts alkylation and acylation reactions are generally not successful on this substrate. msu.edu

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on 3-(methoxymethyl)benzoic Acid

Quantum chemical calculations are fundamental to predicting molecular properties. However, specific studies applying these methods to this compound have not been identified.

Density Functional Theory (DFT) for Reactivity Descriptors and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. This is often achieved by calculating reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity, which are derived from the energies of the frontier molecular orbitals.

A detailed DFT analysis for this compound, including calculated values for its electronic properties and reactivity descriptors, is not present in the current body of scientific literature. Such a study would typically involve optimizing the molecule's geometry and then performing calculations using a functional like B3LYP with a suitable basis set to determine its electronic characteristics.

Ab Initio Methods for Ground and Excited State Analysis

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These calculations, such as Hartree-Fock and post-Hartree-Fock methods, are used to provide detailed information about the ground and excited electronic states of a molecule.

Specific ab initio studies detailing the ground and excited state properties of this compound could not be located. An analysis of this nature would provide insights into the molecule's stability, spectroscopic properties, and potential photochemical behavior.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting how a molecule will interact with other chemical species.

A specific FMO analysis for this compound, including the energies of its HOMO and LUMO and the resulting energy gap, has not been published. This information would be valuable for predicting its reactivity in various chemical reactions.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are essential tools in drug discovery and materials science for predicting how a molecule might interact with a biological target or other molecules.

Identification of Reactive Sites through Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. This analysis is instrumental in identifying the most probable sites for electrophilic or nucleophilic attack.

A topological analysis of the Electron Localization Function for this compound to identify its reactive sites is not available in published research.

Computational Prediction of Molecular Interactions

Computational methods, particularly molecular docking, are used to predict the binding affinity and orientation of a small molecule within the active site of a protein or other receptor. These simulations are key to understanding potential biological activity.

While patents may list this compound among other compounds as a potential inhibitor for certain enzymes, detailed molecular docking studies predicting its specific interactions with biological targets have not been published in peer-reviewed literature. Such studies would provide crucial information on its potential mechanism of action and binding modes.

Structure Activity and Structure Reactivity Relationship Sar/srr Studies

Correlation of Structural Features with Chemical Reactivity

The chemical reactivity of 3-(methoxymethyl)benzoic acid is governed by the interplay of its three key structural components: the benzene (B151609) ring, the carboxylic acid group (-COOH), and the methoxymethyl group (-CH₂OCH₃) at the meta-position.

The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It directs incoming electrophiles to the meta-position relative to itself. The presence of the methoxymethyl group at one of the meta-positions will influence the position of any further substitution. The -COOH group itself readily undergoes typical reactions of carboxylic acids, such as:

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

Amidation: Reaction with amines to form amides, often requiring activation of the carboxylic acid. chemixl.comchemixl.com

The aromatic ring serves as the central scaffold. The combined electronic effects of the deactivating -COOH group and the methoxymethyl substituent dictate the regioselectivity of electrophilic aromatic substitution reactions. The compound is generally stable but will react with strong oxidizing agents. scbt.com The interplay between the functional groups allows this compound to serve as a versatile building block in organic synthesis. chemixl.comchemixl.com

Impact of Structural Modifications on Biological Activity Profiles

While specific biological activity profiles for this compound are not extensively detailed, the broader class of benzoic acid derivatives has been the subject of numerous structure-activity relationship (SAR) studies, revealing that minor structural modifications can lead to significant changes in biological effects. iomcworld.comresearchgate.net The principles derived from these studies can be extrapolated to understand how modifications to the this compound scaffold could tune its biological properties.

The biological activity of substituted benzoic acids is highly dependent on the nature, number, and position of substituents on the aromatic ring. mdpi.com These substituents influence key parameters such as lipophilicity, electronic distribution, and steric conformation, which in turn affect the molecule's ability to interact with biological targets like enzymes or receptors. mdpi.comnih.gov

For instance, studies on other benzoic acid derivatives have demonstrated varied activities:

Antioxidant Activity: The introduction of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups can confer significant antioxidant properties, as these groups can donate hydrogen atoms or electrons to scavenge free radicals. mdpi.com

Antimicrobial and Antitumor Activity: Chemical modifications such as carboxymethylation or phosphorylation of molecules containing aromatic acid scaffolds have been shown to enhance antitumor and antimicrobial effects. nih.govmdpi.comresearchgate.net

Anti-sickling Activity: Certain benzoic acid derivatives have been investigated for their ability to inhibit the polymerization of sickle hemoglobin (HbS). The strategic positioning of functional groups can facilitate non-covalent interactions with amino acid residues near the mutation site in HbS. iomcworld.comresearchgate.net

The table below summarizes SAR findings for a selection of benzoic acid derivatives, illustrating the impact of different substituents.

| Benzoic Acid Derivative | Key Structural Modification | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| p-Hydroxybenzoic acid | -OH group at para-position | Exhibits antioxidant and antimicrobial properties. | mdpi.com |

| Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | -OH and -OCH₃ groups | Known for strong antioxidant activity due to the combined electronic effects of the substituents. | mdpi.comnist.gov |

| p-Fluorobenzoic acid | -F group at para-position | Reported to have anti-sickling properties. | researchgate.net |

| Aspirin (Acetylsalicylic acid) | -OCOCH₃ and -COOH groups in ortho-position | Acetylation of hemoglobin suggests potential utility in modifying protein function. | iomcworld.com |

Modifying the this compound structure—for example, by altering the ether side chain (e.g., to ethoxymethyl or hydroxymethyl), converting the carboxylic acid to an ester or amide, or introducing additional substituents onto the ring—would be expected to produce a library of analogues with diverse and potentially enhanced biological activity profiles. nih.govnih.gov

Rational Design Principles for Analogues with Tuned Properties

Rational drug design provides a systematic approach to developing analogues of a lead compound like this compound to achieve specific, improved properties such as enhanced potency, greater selectivity, or better metabolic stability. bris.ac.uk This process relies on understanding the SAR and SRR discussed previously.

Key principles in the rational design of analogues include:

Structure-Based Design: If the threedimensional structure of the biological target (e.g., an enzyme's active site) is known, computational docking studies can be employed. dundee.ac.uk A virtual library of this compound analogues can be docked into the target's binding site to predict binding affinities and conformations. This allows for the prioritization of derivatives with the most favorable predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) for synthesis and testing. bris.ac.ukdundee.ac.uk

Pharmacophore Identification and Modification: The core structural features of this compound essential for a hypothetical biological activity (the pharmacophore) would first be identified. Analogues are then designed by modifying non-essential parts of the molecule. For example, the methoxymethyl group could be replaced by other hydrogen bond acceptors or groups that alter steric bulk, while the carboxylic acid, a potential hydrogen bond donor/acceptor, could be repositioned or replaced with bioisosteres like a tetrazole to improve metabolic stability or cell permeability. rutgers.edu

Linker and Scaffold Modification: The benzene ring acts as a rigid scaffold that orients the functional groups in a specific spatial arrangement. The linker portion of the methoxymethyl group (-CH₂O-) can also be varied. Designing analogues with different linkers (e.g., longer, more rigid, or more flexible linkers) can optimize the orientation of the functional groups to better fit a target's binding pocket. rutgers.edu For instance, replacing the methylene (B1212753) linker with a proline-based linker has been shown in other systems to improve inhibitory activity and selectivity. rutgers.edu

By applying these principles, medicinal chemists can move beyond random screening and systematically engineer analogues of this compound with fine-tuned properties for a desired biological application.

Applications Across Scientific Disciplines

Role as an Intermediate in Advanced Organic Synthesis

3-(methoxymethyl)benzoic acid is a valuable intermediate in organic synthesis. Its structure, featuring a carboxylic acid group and a methoxymethyl ether group attached to a benzene (B151609) ring, allows it to participate in a variety of chemical reactions. The carboxylic acid functional group is particularly reactive, readily undergoing reactions such as esterification and amidation, which are fundamental processes for building more complex molecules. chemixl.com

The presence of the methoxymethyl group, an ether linkage, adds another layer of functionality. This group can influence the molecule's electronic properties and steric effects, which chemists can leverage to direct reactions to specific sites on the aromatic ring. While detailed synthetic pathways for many complex targets specifically starting from this compound are proprietary or not widely published, its utility is analogous to other substituted benzoic acids, such as 3-methoxybenzoic acid and its isomers, which are widely used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemixl.comdatainsightsmarket.com The stability of the compound, combined with the reactivity of its functional groups, makes it a reliable component for constructing elaborate molecular architectures in both laboratory and industrial settings. srinichem.com

Contributions to Medicinal Chemistry and Pharmaceutical Research

The benzoic acid scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to the development of numerous therapeutic agents. nih.govresearchgate.net The specific substitution pattern of this compound provides a unique combination of lipophilicity and hydrogen bonding capability, making it and its derivatives promising candidates for pharmaceutical research.

Utility in Drug Development and as a Pharmaceutical Intermediate

As a pharmaceutical intermediate, this compound serves as a foundational building block for creating active pharmaceutical ingredients (APIs). Its structure is a component of more complex molecules designed to interact with biological targets. Medicinal chemists can modify the carboxylic acid or the aromatic ring to fine-tune a drug candidate's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

The methoxymethyl group, in particular, can enhance a molecule's ability to cross cellular membranes compared to more polar groups like hydroxyls, which can be advantageous for drugs targeting the central nervous system. Isomers and related compounds, such as 3-methoxy-4-methylbenzoic acid, are known precursors in the synthesis of drugs for inflammatory, cardiovascular, and central nervous system disorders. srinichem.com Similarly, 3-methoxybenzoic acid is an intermediate for the analgesic drug Tapentadol. chemixl.com This established utility of closely related structures underscores the potential of this compound in drug discovery and development programs.

Exploration of Biological Activities: Anticancer, Antiviral, and Antimicrobial Potential

While specific studies on the biological activities of this compound are limited in publicly accessible literature, extensive research on benzoic acid derivatives demonstrates a wide range of therapeutic potentials.

Anticancer Potential: Benzoic acid derivatives are a well-established class of compounds with significant anticancer properties. nih.govresearchgate.net Studies on various substituted benzoic acids have shown they can retard the growth of cancer cells. nih.gov For instance, certain derivatives have demonstrated cytotoxicity against breast and pancreatic cancer cell lines. Research on related compounds suggests that the presence and position of substituents on the benzene ring are critical for activity. The exploration of this compound derivatives could yield novel compounds with selective activity against cancer cells.

Antiviral Potential: The development of new antiviral agents is crucial, and benzoic acid derivatives have emerged as promising candidates. One study identified a complex benzoic acid derivative, NC-5, which showed potent activity against influenza A virus, including oseltamivir-resistant strains. nih.gov The mechanism was linked to the inhibition of the viral neuraminidase enzyme. nih.gov This highlights the potential of the benzoic acid scaffold as a starting point for designing new antiviral drugs.

Antimicrobial Potential: Benzoic acid and its derivatives have long been recognized for their antimicrobial properties and are used as preservatives in food and cosmetics. researchgate.net Research has focused on synthesizing novel derivatives with enhanced activity. For example, hydrazide-hydrazones of 3-methoxybenzoic acid have shown potent bacteriostatic and bactericidal activity, particularly against Bacillus species. nih.gov The antimicrobial action of benzoic acids is generally attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. researchgate.net

| Biological Activity | Compound Class/Example | Target/Organism | Observed Effect |

|---|---|---|---|

| Anticancer | Benzoic Acid Derivatives | Breast (MDA-MB-231) and Pancreatic (PANC-1) Cancer Cells | Cytotoxicity |

| Antiviral | Benzoic Acid Derivative (NC-5) | Influenza A Virus (including H1N1-H275Y resistant strain) | Inhibition of viral replication; Neuraminidase inhibition nih.gov |

| Antimicrobial | Hydrazide-hydrazones of 3-methoxybenzoic acid | Bacillus spp. | High bacteriostatic/bactericidal activity nih.gov |

| Antifungal | Benzoic Acid Derivatives | Fungi | Inhibition of yeast and fungal growth scispace.com |

Mechanisms of Biological Action: Enzyme Inhibition, Apoptosis Induction, and Cell Signaling Modulation

The therapeutic effects of benzoic acid derivatives can be attributed to several underlying mechanisms of action at the molecular level.

Enzyme Inhibition: A common mechanism is the inhibition of specific enzymes. For example, derivatives of 4-(methoxymethyl)benzoic acid have shown inhibitory activity against butyrylcholinesterase (BChE), an enzyme targeted in Alzheimer's disease therapy. Other studies have demonstrated that some naturally occurring benzoic acid derivatives can inhibit histone deacetylases (HDACs), enzymes that are often overactive in cancer cells. nih.gov Inhibition of these enzymes can lead to the reactivation of tumor suppressor genes. Furthermore, certain benzoic acid derivatives are being investigated for their ability to inhibit tyrosinase, an enzyme involved in melanogenesis and a potential target in cancer treatment. google.com

Apoptosis Induction: Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. Research has shown that some benzoic acid derivatives can trigger apoptosis in cancer cells. This process is often mediated by the modulation of key proteins involved in cell survival and death pathways, leading to the selective elimination of tumor cells.

Cell Signaling Modulation: Benzoic acid derivatives can also exert their effects by modulating cellular signaling pathways. For instance, 2-hydroxy-3-methoxybenzoic acid, a related compound, has been shown to suppress mast cell-mediated allergic inflammatory responses by blocking the FcεRI signaling pathway. nih.gov This interference with cell signaling can prevent the release of histamine (B1213489) and pro-inflammatory cytokines, thereby mitigating allergic reactions. nih.gov

Development of Chemical Biology Probes and Diagnostic Agents

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. promega.com High-quality probes are essential tools in basic research and for validating new drug targets. nih.govescholarship.org While the development of this compound itself as a chemical probe is not specifically documented in the literature, its structure possesses features suitable for such applications.

To function as a probe, a molecule must exhibit high potency and selectivity for its target. The core structure of this compound could be systematically modified to create a library of compounds for screening against various biological targets. By attaching reporter tags or reactive groups, derivatives could be designed for applications such as affinity chromatography to isolate target proteins or for imaging techniques to visualize biological processes in living cells. The journey from a bioactive "hit" molecule to a validated chemical probe is complex, requiring rigorous characterization of its mechanism of action and selectivity. nih.gov

Neuroprotective Research and Ischemic Disease Therapeutics

There is growing interest in the therapeutic potential of benzoic acid derivatives for neurological disorders. Phenolic acids, a class that includes benzoic acids, have been reported to have neuroprotective roles in conditions such as neuroinflammation and glutamate-induced toxicity. mdpi.com

Specifically, research on 4-(methoxymethyl)benzoic acid, a close structural isomer of the subject compound, has highlighted its potential in the prevention and treatment of ischemic diseases like cerebral ischemia and myocardial infarction. Studies indicate that derivatives of benzoic acid may exhibit neuroprotective effects. The methoxymethyl group is thought to improve permeability across the blood-brain barrier, a critical feature for drugs targeting the central nervous system. While direct research on the 3-isomer is lacking, the promising results for the 4-isomer suggest that this compound and its derivatives warrant investigation for their potential neuroprotective and therapeutic effects in ischemic conditions.

Applications in Materials Science

The unique structure of benzoic acid and its derivatives, featuring a carboxylic acid group attached to a benzene ring, makes them valuable building blocks in the synthesis of a wide array of materials. However, specific research detailing the application of this compound in this domain is not prevalent.

Precursors for Polymer and Specialty Chemical Synthesis

Benzoic acid and its derivatives are utilized in polymer chemistry. For instance, they can be used in the synthesis of polyimides and other high-performance polymers. researchgate.net Additionally, related compounds such as 3-Methoxy-4-methylbenzoic acid serve as intermediates in the production of specialty chemicals, including dyes and fragrances, due to their reactivity in reactions like esterification and amidation. chemixl.com However, a specific role for this compound as a monomer or precursor in the synthesis of polymers or other specialty chemicals is not well-documented in scientific literature.

Integration into Nanomaterials and Advanced Composites

The functionalization of nanoparticles is a critical area of materials science, and benzoic acid has been used in this context. For example, benzoic acid has been employed in the synthesis of functionalized α-Fe2O3 nanoparticles. samipubco.comresearchgate.net Advanced composite materials are a class of materials with superior properties, often used in aerospace and other high-performance applications. researchgate.net These materials, such as carbon fiber reinforced polymers, rely on the properties of both the reinforcing fiber and the polymer matrix. vdoc.pub While the surface modification of nanomaterials and the formulation of composites are broad fields, there is no specific mention in the available literature of this compound being integrated into nanomaterials or advanced composites.

Linkers in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with a wide range of potential applications, including gas storage and catalysis. nih.govrroij.comresearchgate.net The structure of these frameworks is built from metal nodes (in MOFs) connected by organic molecules known as linkers. researchgate.net Carboxylic acids, particularly benzoic acid derivatives, are a common type of organic linker used in the synthesis of MOFs and COFs. nih.govgoogle.com The geometry and functionality of the linker molecule play a crucial role in determining the final structure and properties of the framework. rsc.org Despite the extensive research into various benzoic acid derivatives as linkers, there is no specific evidence in the scientific literature to suggest that this compound has been utilized as a linker in the synthesis of either MOFs or COFs.

Relevance in Agrochemical Development

Benzoic acid derivatives are important intermediates in the synthesis of various agrochemicals, including pesticides and plant growth regulators. nbinno.comchemixl.com For example, 3-Methoxybenzoic acid is a known intermediate in the production of certain agrochemicals. nbinno.comchemixl.com Furthermore, a related compound, 3-Methoxy-2-Methyl-benzoic acid, is an intermediate in the synthesis of the insecticide Methoxyfenozide. datainsightsmarket.comgoogle.com The structural features of these molecules can be modified to enhance the efficacy and target specificity of the final agrochemical product. nbinno.com However, a direct role or application of this compound in the development or synthesis of agrochemicals is not documented in the available research.

Environmental Impact and Toxicological Research Perspectives

Environmental Fate and Degradation Mechanisms

Understanding the environmental fate of a chemical involves studying how it moves and transforms in the air, water, and soil. libretexts.org This includes its persistence, potential for long-range transport, and the nature of its breakdown products. libretexts.org

Biodegradation Pathways and Kinetics

Biodegradation is a key process where microorganisms break down chemical substances. Research in this area would identify the specific microbial species capable of metabolizing 3-(methoxymethyl)benzoic acid, the metabolic pathways involved, and the rate of degradation (kinetics). Studies on related benzoic acid derivatives show that degradation can occur, but the specific methoxymethyl substitution at the 3-position would influence the pathway and efficiency of microbial action. researchgate.net Currently, there are no published studies detailing the biodegradation pathways or kinetics specifically for this compound.

Photochemical and Oxidative Degradation Processes

Photochemical degradation involves the breakdown of a chemical by light, while oxidative processes involve reactions with oxidizing agents like hydroxyl radicals in the atmosphere or water. These abiotic degradation pathways can be significant for chemicals released into the environment. sciensage.info Research would need to determine the susceptibility of this compound to direct photolysis and its reaction rates with key environmental oxidants. Such data is essential for modeling its persistence in aquatic systems and the atmosphere. At present, specific experimental data on the photochemical and oxidative degradation of this compound is unavailable.

Adsorption and Transport Behavior in Environmental Systems

The movement of a chemical through the environment is heavily influenced by its tendency to adsorb (stick) to soil particles and sediments. nih.gov This behavior, governed by the compound's chemical properties and the characteristics of the environmental media (like soil organic carbon content and pH), dictates whether it is likely to remain localized or be transported into groundwater or surface water. nih.govmdpi.com Studies on the adsorption-desorption characteristics of this compound are necessary to predict its environmental mobility and potential for water resource contamination. However, no specific research on the adsorption and transport of this compound has been identified.

Research on Toxicological Mechanisms

Toxicological research aims to understand the harmful effects of chemicals on living organisms. oup.com This involves a range of studies from molecular-level interactions to effects on whole ecosystems.

Ecotoxicological Assessment in Aquatic and Terrestrial Environments

Ecotoxicology evaluates the impact of chemical contaminants on entire ecosystems. erasm.org An ecotoxicological assessment for this compound would involve standardized tests on representative species from different trophic levels in both aquatic and terrestrial environments. wur.nlnih.goveuropa.eu

For aquatic ecosystems, this includes assessing acute and chronic toxicity to algae (representing producers), daphnids (representing primary consumers), and fish (representing secondary consumers). nih.gov For terrestrial ecosystems, tests would focus on soil-dwelling organisms like earthworms and microorganisms, as well as on plants to assess for phytotoxicity. europa.eu The goal is to determine concentration levels that cause no observable adverse effects (NOEC) and to establish predicted no-effect concentrations (PNEC) for the environment. erasm.org To date, there is no available literature containing ecotoxicological assessments for this compound in either aquatic or terrestrial environments.

Future Research Trajectories and Emerging Opportunities

Integration of Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, moving from traditional trial-and-error methods to a more predictive and targeted approach. nih.govnih.gov For derivatives of 3-(methoxymethyl)benzoic acid, these computational tools offer the potential to rapidly explore vast chemical spaces and accelerate the identification of new chemical entities (NCEs). nih.gov

ML algorithms can be trained on large datasets of known molecules to predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel, hypothetical derivatives of this compound. nih.govijhespub.org This in silico prediction allows researchers to prioritize the synthesis of compounds with the most promising drug-like characteristics, saving significant time and resources. nih.gov

Furthermore, generative AI models can design novel molecules from the ground up. nih.gov By providing the this compound scaffold as a starting point, these algorithms can suggest modifications—adding or altering functional groups—to optimize binding affinity for a specific biological target. This approach can lead to the discovery of compounds with improved potency and selectivity that might not be conceived through conventional medicinal chemistry intuition. rsc.orgrsc.org

Table 1: Hypothetical AI/ML Workflow for this compound Derivative Design

| Step | AI/ML Tool | Objective | Expected Outcome |

|---|---|---|---|

| 1. Target Identification | Machine Learning (Kernel-based methods) | Prioritize promising biological targets for the benzoic acid scaffold. nih.gov | A ranked list of potential protein targets (e.g., kinases, phosphatases). |

| 2. Virtual Screening | Deep Learning Docking Simulations | Screen a virtual library of this compound derivatives against the identified target. | A set of "hit" compounds with high predicted binding affinity. |

| 3. De Novo Design | Generative Adversarial Networks (GANs) | Generate novel molecular structures based on the initial scaffold to optimize target interaction. nih.gov | New, unsynthesized chemical structures with potentially superior activity. |

| 4. Property Prediction | Convolutional Neural Networks (CNNs) | Predict ADMET properties (e.g., solubility, toxicity) of the newly designed compounds. nih.gov | A filtered list of candidates with favorable drug-like properties. |

| 5. Synthesis Prioritization | Predictive Analytics | Rank the final candidates based on a composite score of predicted activity and safety. | A short list of high-priority molecules for laboratory synthesis and testing. |

Advancements in Automated and High-Throughput Synthesis and Screening

Concurrent with advancements in in silico design, the physical processes of chemical synthesis and biological screening are becoming increasingly automated. High-throughput screening (HTS) leverages robotics to test thousands of compounds against a biological target in a short period. bmglabtech.com This technology is essential for rapidly evaluating the virtual "hits" generated by AI or for screening large, diverse libraries of this compound derivatives.

The core steps of an HTS campaign involve assay miniaturization, robotic sample and library preparation, automated readout, and data acquisition. bmglabtech.com For example, a library of amides derived from this compound could be rapidly synthesized using automated parallel synthesis platforms. These compounds would then be screened for their ability to inhibit a specific enzyme, such as Slingshot phosphatase, using a fluorescence-based assay in a microplate format. bmglabtech.comnih.gov

Automated synthesis platforms can significantly accelerate the structure-activity relationship (SAR) cycle. Once initial hits are identified from HTS, these systems can quickly generate a focused library of analogs to refine the molecular structure and optimize potency and selectivity. This synergy between rapid design, synthesis, and screening creates a powerful engine for drug discovery.

Table 2: Example of a High-Throughput Synthesis and Screening Campaign

| Stage | Technology | Application to this compound |

|---|---|---|

| Library Generation | Parallel Synthesis Robots | Synthesis of a 1,000-member amide library by reacting this compound with a diverse set of primary and secondary amines. |

| Assay Miniaturization | 384- or 1536-well microplates | Dispensing nanoliter volumes of each library compound into assay plates containing a target enzyme and substrate. |